(S)-2-Amino-3-(benzofuran-3-yl)propanoic acid
CAS No.: 72120-70-8
Cat. No.: VC8290473
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 72120-70-8 |
---|---|
Molecular Formula | C11H11NO3 |
Molecular Weight | 205.21 g/mol |
IUPAC Name | (2S)-2-amino-3-(1-benzofuran-3-yl)propanoic acid |
Standard InChI | InChI=1S/C11H11NO3/c12-9(11(13)14)5-7-6-15-10-4-2-1-3-8(7)10/h1-4,6,9H,5,12H2,(H,13,14)/t9-/m0/s1 |
Standard InChI Key | IIQKYWMOMQWBER-VIFPVBQESA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(=CO2)C[C@@H](C(=O)O)N |
SMILES | C1=CC=C2C(=C1)C(=CO2)CC(C(=O)O)N |
Canonical SMILES | C1=CC=C2C(=C1)C(=CO2)CC(C(=O)O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a benzofuran ring fused to a propanoic acid chain, with an amino group at the second carbon position. The (S)-configuration at the chiral center distinguishes it from its (R)-enantiomer, imparting distinct stereochemical properties. Key structural identifiers include:
Property | Value | Source |
---|---|---|
IUPAC Name | (2S)-2-amino-3-(1-benzofuran-3-yl)propanoic acid | |
Molecular Formula | C₁₁H₁₁NO₃ | |
Molecular Weight | 205.21 g/mol | |
CAS Number | 72120-70-8 | |
Isomeric SMILES | C1=CC=C2C(=C1)C(=CO2)CC@@HN |
The benzofuran ring contributes to the compound’s aromaticity and fluorescence potential, while the amino acid backbone enables participation in biochemical pathways.
Stereochemical Considerations
The (S)-enantiomer exhibits specific spatial arrangements that influence its interactions with biological targets. Comparative studies with the (R)-form (CAS No. VC15974148) reveal differences in receptor binding affinities, particularly in neurotransmitter systems. For instance, the (R)-enantiomer has shown preliminary neuroprotective effects in vitro, suggesting enantioselective bioactivity.
Synthesis and Optimization Strategies
Laboratory-Scale Synthesis
The synthesis of (S)-2-amino-3-(benzofuran-3-yl)propanoic acid typically involves multi-step organic reactions:
-
Benzofuran Ring Formation: Starting from 3-benzofurancarboxylic acid, the ring is functionalized via Friedel-Crafts acylation or palladium-catalyzed coupling.
-
Amino Acid Backbone Integration: The benzofuran intermediate is conjugated to a protected amino acid derivative (e.g., tert-butoxycarbonyl (Boc)-protected alanine) using peptide coupling reagents like HATU or EDCI.
-
Deprotection and Purification: Acidic or basic conditions remove protecting groups, followed by chromatographic purification to isolate the (S)-enantiomer.
Industrial Production Challenges
Industrial synthesis faces hurdles in enantiomeric purity and yield optimization. Advances in asymmetric catalysis, such as chiral palladium complexes, have improved stereoselectivity, but scalability remains a concern.
Applications in Biochemical Research
Fluorescent Derivatization of Amino Acids
The compound’s benzofuran moiety exhibits strong fluorescence upon excitation (λₑₓ ≈ 340 nm, λₑₘ ≈ 450 nm), making it valuable for labeling amino acids in HPLC and mass spectrometry assays. Derivatives of (S)-2-amino-3-(benzofuran-3-yl)propanoic acid enhance detection sensitivity in proteomic studies, particularly for low-abundance peptides.
Precursor in Heterocyclic Chemistry
Researchers utilize this compound to synthesize benzofuran-derived analogs with enhanced bioactivity. For example:
-
Antimicrobial Agents: Hybrid structures incorporating quinoline or triazole moieties show MIC values of 2–8 µg/mL against Gram-positive bacteria.
-
Neurological Probes: Derivatives targeting NMDA receptors demonstrate moderate binding affinity (Kᵢ ≈ 150 nM) in preliminary screens.
Biological Significance and Mechanistic Insights
Metabolic Pathways
Decarboxylation of (S)-2-amino-3-(benzofuran-3-yl)propanoic acid yields pyruvic acid, a key intermediate in the citric acid cycle. This reaction, catalyzed by pyridoxal phosphate-dependent decarboxylases, links the compound to cellular energy metabolism.
Receptor Interaction Hypotheses
Structural analogs of this compound exhibit affinity for GABAₐ and serotonin receptors (5-HT₂ₐ). Molecular docking simulations suggest that the (S)-enantiomer’s amino group forms hydrogen bonds with Asp155 and Glu308 residues in the 5-HT₂ₐ binding pocket.
Comparative Analysis with (R)-Enantiomer
Property | (S)-Enantiomer | (R)-Enantiomer |
---|---|---|
Neuroprotective Activity | Limited data | Moderate activity in vitro |
Metabolic Turnover | Faster decarboxylation | Slower kinetics |
Receptor Binding | Preferential 5-HT₂ₐ binding | GABAₐ selectivity |
Enantiomeric divergence underscores the importance of stereochemistry in drug design, particularly for central nervous system targets.
Future Research Directions
-
Enantioselective Pharmacokinetics: Clarify absorption and distribution differences between (S)- and (R)-forms using radiolabeled tracers.
-
Therapeutic Potential: Explore anti-inflammatory and anticancer properties in vivo, leveraging the compound’s fluorescent properties for real-time tracking.
-
Synthetic Methodology: Develop continuous-flow systems to enhance enantiopurity and reduce waste in large-scale production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume